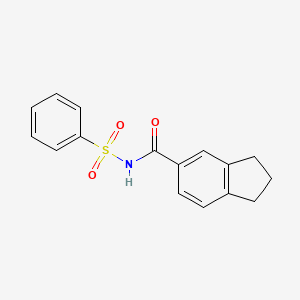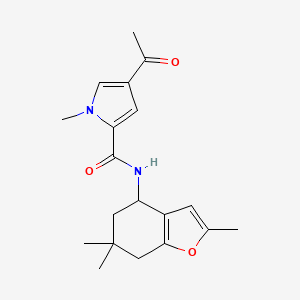
4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide, also known as P7C3, is a small molecule that has shown potential in treating neurodegenerative diseases. The molecule was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, several studies have been conducted to investigate the potential of P7C3 in treating various neurological disorders.
作用机制
The exact mechanism of action of 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide is not fully understood. However, it is believed to work by promoting the survival of neurons through the activation of a protein called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of a molecule called nicotinamide adenine dinucleotide (NAD), which is essential for cellular metabolism and energy production.
Biochemical and physiological effects:
4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of NAD in the brain, which is important for neuronal survival and function. Additionally, 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide in lab experiments is its neuroprotective effects, which make it useful in studying neurodegenerative diseases. Additionally, 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide is a small molecule, which makes it easy to synthesize and modify for structure-activity relationship studies. However, one limitation of using 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide. One direction is to investigate its potential in treating other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, future studies could focus on optimizing the synthesis and formulation of 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide for clinical use. Finally, further research is needed to fully understand the mechanism of action of 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide and its effects on neuronal survival and function.
In conclusion, 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide is a promising small molecule that has shown potential in treating neurodegenerative diseases. Its neuroprotective effects and ability to promote neuronal survival make it an attractive candidate for further research and development.
合成方法
The synthesis of 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide involves a multistep process that includes the reaction of 4-bromo-2-hydroxyacetophenone with 2-pyrrolidinone, followed by the reaction with piperazine-1-carboxylic acid. The resulting compound is then treated with triphosgene to yield the final product.
科学研究应用
4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide has been shown to have neuroprotective effects in several preclinical studies. It has been found to promote the survival of newborn neurons in the hippocampus, a brain region involved in memory and learning. Additionally, 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide has been shown to protect against neuronal death in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
属性
IUPAC Name |
4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c22-15-6-2-1-5-14(15)19-9-11-21(12-10-19)17(24)18-13-16(23)20-7-3-4-8-20/h1-2,5-6,22H,3-4,7-13H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKBPSNBGQABTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7635649.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7635651.png)
![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)
![6-Methyl-2-[[methyl(naphthalen-2-ylmethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7635665.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-5-tert-butyl-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7635674.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)
![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)

![N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7635699.png)

![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)